4-Iodopiperidin-2-one
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Overview
Description
4-Iodo-2-pyridone is a heterocyclic organic compound that features a pyridone ring substituted with an iodine atom at the fourth position. Pyridone derivatives, including 4-iodo-2-pyridone, are significant in various fields due to their unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-iodo-2-pyridone typically involves the iodination of 2-pyridone. One common method is the direct iodination using iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction is carried out under controlled temperature conditions to ensure selective iodination at the fourth position .
Industrial Production Methods: Industrial production of 4-iodo-2-pyridone may involve similar iodination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-2-pyridone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.
Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide
Major Products:
Substitution Products: Depending on the nucleophile used, products like 4-azido-2-pyridone or 4-cyano-2-pyridone can be formed.
Coupling Products: Various biaryl compounds and other complex structures
Scientific Research Applications
4-Iodo-2-pyridone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a precursor for pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the development of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4-iodo-2-pyridone depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom can play a crucial role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
2-Pyridone: The parent compound without the iodine substitution.
4-Bromo-2-pyridone: Similar structure with a bromine atom instead of iodine.
4-Chloro-2-pyridone: Contains a chlorine atom at the fourth position.
Uniqueness: 4-Iodo-2-pyridone is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The larger size and higher polarizability of iodine compared to other halogens can lead to distinct chemical and physical properties .
Properties
IUPAC Name |
4-iodopiperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8INO/c6-4-1-2-7-5(8)3-4/h4H,1-3H2,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNISRKGXOCRGAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)CC1I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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